3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
Description
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol . Key physical properties include a density of 1.221 g/cm³, a boiling point of 437.47°C (at 760 mmHg), and a flash point of 218.37°C . Its structure features a tetrahydrocarbazole core substituted with a methylamino group at position 3 and a carbonitrile group at position 6 (Figure 1). The compound is classified under the HS code 2933990090 (other heterocyclic compounds with nitrogen heteroatoms) and is stored at 2–8°C to ensure stability .
These features make it a candidate for pharmaceutical intermediates or materials science applications.
Properties
IUPAC Name |
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454700 | |
| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147009-33-4 | |
| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AKH9FH7RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of 4-Cyanophenylhydrazine with Ketone Derivatives
A foundational approach involves the cyclization of 4-cyanophenylhydrazine (or its hydrochloride salt) with 4-methylamino-pimelinketone or its protected derivatives . This method proceeds via acid-catalyzed Fischer indole synthesis, where the hydrazine reacts with the ketone to form the tetrahydrocarbazole core. Key steps include:
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Reaction Conditions : The process is typically conducted in alcoholic solvents (e.g., methanol or ethanol) under reflux (70–80°C) for 12–24 hours. Catalytic amounts of acetic acid or hydrochloric acid accelerate cyclization .
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Protection Strategies : To prevent side reactions, the ketone precursor is often protected as a ketal derivative (e.g., 2,2-dimethyltrimethylene ketal) . Deprotection post-cyclization is achieved using aqueous HCl or HBr.
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Yield : Reported yields range from 65% to 78%, depending on the purity of starting materials and reaction monitoring via thin-layer chromatography (TLC) .
Mechanistic Insight : Regioselectivity is governed by steric and electronic effects. The electron-withdrawing cyano group on the phenylhydrazine directs cyclization to the para position, ensuring consistent formation of the 6-cyano substituent .
Catalytic Hydrogenation of Aromatic Precursors
A scalable industrial method involves the hydrogenation of fully aromatic carbazole precursors. This route is advantageous for producing enantiomerically pure intermediates:
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Catalyst System : Palladium on carbon (Pd/C, 5–10 wt%) under hydrogen gas (1–3 atm) in ethanol or ethyl acetate .
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Enantioselective Synthesis : To achieve the desired (R)-configuration, chiral auxiliaries such as L-pyroglutamic acid are employed. For example, hydrogenation of 6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole in the presence of L-pyroglutamate yields the R-enantiomer with >98% enantiomeric excess (ee) .
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Optimization : Reaction temperatures of 25–40°C and agitation rates of 200–400 rpm enhance catalyst efficiency. Post-hydrogenation purification via crystallization (ethanol/water mixtures) improves yield to 82–88% .
Hydrolysis of Nitrile Intermediates
The 6-cyano group serves as a versatile handle for further functionalization. Controlled hydrolysis to formamides or carboxylic acids is critical for derivative synthesis:
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Formamide Formation : Treatment with acetic acid and boron trifluoride (BF₃) at 60–80°C selectively converts the nitrile to a formamide group . Excess BF₃·OEt₂ enhances reaction rate, achieving 85–90% conversion.
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Carboxylic Acid Synthesis : Hydrolysis with hydrogen peroxide in alkaline methanol (NaOH, 50°C) yields the carboxylic acid, though this route is less common due to over-oxidation risks .
Industrial-Scale Production and Purification
Multi-kilogram synthesis requires optimization of cost and efficiency:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | Ethanol, HCl, reflux, 18 h | 72% | 95% |
| Hydrogenation | Pd/C, H₂ (2 atm), 30°C | 88% | >99% ee |
| Crystallization | Ethanol/water (3:1), 0–5°C | 91% | 99.5% |
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Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes by-products. For enantiopure products, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures .
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Solvent Recovery : Ethanol and ethyl acetate are distilled and reused, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile exhibit antidepressant properties. A study investigated the compound's effect on serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation. The results demonstrated a significant increase in serotonin levels, suggesting potential use as an antidepressant agent .
Anticancer Properties
Preliminary studies have shown that derivatives of carbazole compounds can inhibit cancer cell proliferation. In vitro assays indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Anticancer Activity
A specific investigation was conducted on the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests a promising avenue for further research into its anticancer applications.
Organic Electronics
The unique electronic properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its favorable charge transport characteristics are critical for enhancing device performance.
Photovoltaic Devices
In photovoltaic applications, incorporating this compound into polymer blends has shown improved efficiency in converting solar energy into electricity. Studies indicate enhanced charge mobility and reduced recombination losses when used as an electron transport layer .
Table 2: Summary of Applications
| Application Area | Specific Use Case |
|---|---|
| Medicinal Chemistry | Antidepressant and anticancer agent |
| Material Science | Organic electronics (OLEDs and OPVs) |
Mechanism of Action
The mechanism of action of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act on ionotropic and metabotropic receptors, influencing cellular signaling pathways and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares the key features of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile with analogous tetrahydrocarbazole derivatives:
Key Observations:
Substituent Effects on Physical Properties: The hydroxy analog (Entry 2) has a higher melting point (218–219°C) due to intermolecular hydrogen bonding, whereas the methylamino derivative lacks such strong interactions, resulting in an unrecorded (likely lower) melting point . The bromo analog has a higher molecular weight (250.14 g/mol) due to bromine’s atomic mass, making it heavier than the carbonitrile-containing compounds .
Reactivity and Functionalization Potential: The carbonitrile group in the main compound enables reactions like hydrolysis (to carboxylic acids) or reduction (to amines), whereas the ketone group in 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one allows for nucleophilic additions or condensations . The bromo substituent facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which are less feasible in the carbonitrile or hydroxy analogs .
Spectroscopic Comparisons
- NMR Data: The hydroxy analog (Entry 2) shows distinct ¹H-NMR signals for the hydroxyl proton (δ 11.2–11.5 ppm) and aromatic protons (δ 7.5–7.9 ppm) . In contrast, the methylamino group in the main compound would likely exhibit N–H proton signals near δ 2.5–3.0 ppm (overlapping with aliphatic protons). ¹³C-NMR for the hydroxy analog confirms the carbonitrile carbon at δ 111.6 ppm, a feature shared with the main compound .
IR Spectroscopy :
- Both the main compound and the hydroxy analog show a carbonitrile stretch near 2225 cm⁻¹ , while the hydroxy analog additionally exhibits O–H stretches at 3410 cm⁻¹ .
Biological Activity
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile (commonly referred to as Carbazole derivative ) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 225.29 g/mol. The compound features a carbazole core with a methylamino group and a carbonitrile substituent, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of carbazole compounds can exhibit antimicrobial properties. For instance, certain substitutions on the carbazole ring have been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Carbazole derivatives have shown promise in preclinical studies as potential anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Neuroprotective Effects : Some studies indicate that carbazole derivatives could possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : Compounds similar to this derivative act as antagonists for specific receptors involved in inflammatory responses, such as the CRTH2 receptor .
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation, disrupting their metabolic pathways.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds can mitigate oxidative damage in cells.
Antimicrobial Activity Study
A study published in MDPI examined the antimicrobial efficacy of various carbazole derivatives. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The study highlighted the importance of structural modifications in improving bioactivity .
Anticancer Research
Another significant research effort focused on the anticancer potential of carbazole derivatives. In vitro assays demonstrated that these compounds could effectively inhibit the proliferation of various cancer cell lines through apoptosis induction. The findings suggest that specific structural features are crucial for maximizing anticancer effects .
Data Table: Biological Activities of this compound
Q & A
Q. Advanced Research Focus
- Spectroscopy :
- Crystallography :
SHELX software is used for structure refinement. Disorder in cyclohexene rings (e.g., C2A/C3A/C4A in ) is modeled with split occupancy and restrained hydrogen positions. ORTEP-3 visualizes thermal ellipsoids to assess structural flexibility .
What crystallographic challenges arise in analyzing tetrahydrocarbazole derivatives, and how are they mitigated?
Advanced Research Focus
Disordered moieties (e.g., cyclohexene rings) and non-planar carbazole systems complicate refinement. Strategies include:
- Applying SHELXL restraints (e.g., SIMU, DELU) to manage anisotropic displacement parameters.
- Using high-resolution data (≤1.0 Å) to resolve split positions. For example, reports a 72% yield structure with R-factor <5%, achieved by refining occupancy factors (0.86:0.14) for disordered carbons .
- Hydrogen bonding networks (N–H⋯S in ) stabilize crystal packing, aiding in phase determination .
How can synthetic yields of 3-(methylamino)-tetrahydrocarbazole derivatives be optimized?
Q. Advanced Research Focus
- Reaction Conditions :
- Purification :
Dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) minimizes product loss. Celite-assisted solvent evaporation prevents degradation of heat-sensitive intermediates . - Yield Benchmarks :
Reported yields range from 57% (DMF/water crystallization) to 88% (optimized column chromatography) .
What are the best practices for handling and storing 3-(methylamino)-tetrahydrocarbazole derivatives to ensure stability?
Q. Basic Research Focus
- Storage :
- Handling :
Conduct reactions under inert atmosphere (N₂/Ar) to avoid oxidation. For hygroscopic intermediates, use anhydrous solvents (e.g., DMF, THF) .
What structure-activity relationship (SAR) insights exist for tetrahydrocarbazole nitriles in pharmacological contexts?
Advanced Research Focus
While direct SAR data for this compound is limited, analogs like frovatriptan (a 3-methylamino-tetrahydrocarbazole carboxamide) suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
